Cas no 1306604-30-7 (N-2-(methylamino)ethylmethanesulfonamide hydrochloride)
N-2-(methylamino)ethylmethanesulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-[2-(Methylamino)ethyl]methanesulfonamide hydrochloride
- N-2-(methylamino)ethylmethanesulfonamide hydrochloride
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- Inchi: 1S/C4H12N2O2S.ClH/c1-5-3-4-6-9(2,7)8;/h5-6H,3-4H2,1-2H3;1H
- InChI Key: KOWKLRCTVDADQT-UHFFFAOYSA-N
- SMILES: S(C)(NCCNC)(=O)=O.Cl
N-2-(methylamino)ethylmethanesulfonamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M105250-10mg |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride |
1306604-30-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M105250-50mg |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride |
1306604-30-7 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M105250-100mg |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride |
1306604-30-7 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-76441-0.05g |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride |
1306604-30-7 | 95.0% | 0.05g |
$168.0 | 2025-03-22 | |
| Enamine | EN300-76441-0.1g |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride |
1306604-30-7 | 95.0% | 0.1g |
$252.0 | 2025-03-22 | |
| Enamine | EN300-76441-0.25g |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride |
1306604-30-7 | 95.0% | 0.25g |
$361.0 | 2025-03-22 | |
| Enamine | EN300-76441-0.5g |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride |
1306604-30-7 | 95.0% | 0.5g |
$569.0 | 2025-03-22 | |
| Enamine | EN300-76441-1.0g |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride |
1306604-30-7 | 95.0% | 1.0g |
$728.0 | 2025-03-22 | |
| Enamine | EN300-76441-2.5g |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride |
1306604-30-7 | 95.0% | 2.5g |
$1428.0 | 2025-03-22 | |
| Enamine | EN300-76441-5.0g |
N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride |
1306604-30-7 | 95.0% | 5.0g |
$2110.0 | 2025-03-22 |
N-2-(methylamino)ethylmethanesulfonamide hydrochloride Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on N-2-(methylamino)ethylmethanesulfonamide hydrochloride
N-2-(Methylamino)ethylmethanesulfonamide Hydrochloride: A Comprehensive Overview
N-2-(Methylamino)ethylmethanesulfonamide hydrochloride (CAS No. 1306604-30-7) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-2-(methylamino)ethylmethanesulfonamide hydrochloride, is a derivative of methanesulfonamide and has gained attention due to its potential therapeutic applications and unique chemical properties.
The structure of N-2-(methylamino)ethylmethanesulfonamide hydrochloride consists of a methanesulfonamide group attached to an ethylamine chain, with a methyl group on the nitrogen atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations. The compound's molecular formula is C5H14NO3S·HCl, and its molecular weight is approximately 197.70 g/mol.
In recent years, N-2-(methylamino)ethylmethanesulfonamide hydrochloride has been the subject of several studies aimed at elucidating its biological activities and potential therapeutic uses. One notable area of research is its antimicrobial properties. Studies have shown that this compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
Another area of interest is the compound's anti-inflammatory effects. Research has demonstrated that N-2-(methylamino)ethylmethanesulfonamide hydrochloride can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory responses. This property suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
Beyond its antimicrobial and anti-inflammatory properties, N-2-(methylamino)ethylmethanesulfonamide hydrochloride has also been investigated for its neuroprotective effects. Preclinical studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases like Alzheimer's and Parkinson's disease. These findings open up new avenues for the development of neuroprotective drugs.
The pharmacokinetic profile of N-2-(methylamino)ethylmethanesulfonamide hydrochloride has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which supports its potential as an orally administered therapeutic agent.
In terms of safety, preclinical toxicology studies have shown that N-2-(methylamino)ethylmethanesulfonamide hydrochloride has a low toxicity profile at therapeutic doses. However, as with any new drug candidate, further safety evaluations are necessary to ensure its long-term safety in humans.
The synthesis of N-2-(methylamino)ethylmethanesulfonamide hydrochloride involves several steps, including the reaction of methanesulfonyl chloride with 2-aminoethanol to form methanesulfonyl ethylamine, followed by N-methylation using methyl iodide or another suitable reagent. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Recent advancements in synthetic methods have led to more efficient and cost-effective routes for producing N-2-(methylamino)ethylmethanesulfonamide hydrochloride on a larger scale. These improvements are crucial for advancing the compound from the laboratory to clinical trials and ultimately to market approval.
In conclusion, N-2-(methylamino)ethylmethanesulfonamide hydrochloride (CAS No. 1306604-30-7) is a versatile compound with promising therapeutic potential in multiple areas, including antimicrobial, anti-inflammatory, and neuroprotective applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.
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